molecular formula C23H14ClN3 B567149 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine CAS No. 1247124-77-1

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

Cat. No.: B567149
CAS No.: 1247124-77-1
M. Wt: 367.836
InChI Key: CNJJVLLNTJDXEA-UHFFFAOYSA-N
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Description

“4,6-Dichloropyrimidine” is a halogenated heterocycle . It’s used in the synthesis of N-substituted azacalix and as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines . In one study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids was investigated . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloropyrimidine” is represented by the SMILES string Clc1cc(Cl)ncn1 .


Chemical Reactions Analysis

The most common reactions involving various halogenated pyrimidines are cross-coupling reactions since the pyrimidine ring is an electron-deficient aromatic system being far more reactive in comparison with analogous benzene halides .


Physical And Chemical Properties Analysis

“4,6-Dichloropyrimidine” is a solid with a boiling point of 176 °C (lit.) and a melting point of 65-67 °C (lit.) . It is soluble in 95% ethanol .

Scientific Research Applications

Nucleophilic Substitution Reactions

One study explored the reactivity of 2-substituted 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with different nucleophiles. The research found that certain derivatives exhibit enhanced reactivity, which could be attributed to the solvation effects and the structural coplanarity between naphthalene and triazine nuclei, suggesting potential applications in synthesizing more complex molecules (Tsunoda et al., 1976).

Photophysical Properties

Another research focus is on the photophysical properties of 1,3,5-triazine derivatives. The intermolecular double proton transfer of specific triazine derivatives with acids was studied, showcasing their potential in excited state double proton transfer, amino–imino tautomerization emission in the excited state, highlighting their use in luminescent materials or sensors (Li et al., 2012).

Electronic and Optical Applications

The synthesis and characterization of cyanurated H-acid azo dyes derived from triazine compounds were conducted, revealing their molecular orbital excitation properties. These findings indicate their suitability for diverse electronic and optic applications, suggesting potential in creating new materials with specific light absorption and emission characteristics (Louis et al., 2021).

Polymer Synthesis

Research into the synthesis and characterization of polymers based on 2-methoxy-4,6-di(naphthalen-2-yl)-1,3,5-triazine has also been reported. One study focused on creating poly[2-methoxy-4,6-di(2,7-naphthyloxy)-s-triazine], analyzing its thermal stability and degradation patterns, indicating potential applications in high-performance materials (Shah, 1984).

Chiral NMR Solvating Agents

Chiral derivatives of 1,3,5-triazine have been synthesized and demonstrated to be effective solvating agents for determining the enantiomeric composition of chiral compounds via NMR. This application is crucial in chiral analysis, which is vital in pharmaceutical research and development (Uccello-Barretta et al., 1998).

Safety and Hazards

“4,6-Dichloropyrimidine” is classified as Skin Corr. 1B under the GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P303 + P361 + P353) .

Properties

IUPAC Name

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJJVLLNTJDXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731662
Record name 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247124-77-1
Record name 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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